N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F7NO2/c1-6(21)7-2-4-8(5-3-7)20-9(22)10(13,14)11(15,16)12(17,18)19/h2-5H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWTXJDOKFSSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation with Heptafluorobutyryl Chloride
The most widely reported method involves the reaction of 4-aminoacetophenone with heptafluorobutyryl chloride under anhydrous conditions.
Procedure:
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Reagents :
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4-Aminoacetophenone (1.0 equiv)
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Heptafluorobutyryl chloride (1.2 equiv)
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Dry acetone or dichloromethane (solvent)
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Triethylamine (1.5 equiv, base)
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Steps :
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Dissolve 4-aminoacetophenone in dry acetone under nitrogen.
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Add triethylamine dropwise to scavenge HCl.
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Slowly add heptafluorobutyryl chloride at 0°C.
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Reflux at 60–70°C for 12–24 hours.
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Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
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Alternative Methods: Carbodiimide-Mediated Coupling
For laboratories lacking heptafluorobutyryl chloride, EDCI/HOBt-mediated coupling between 4-aminoacetophenone and heptafluorobutyric acid offers an alternative.
Procedure:
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Reagents :
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Heptafluorobutyric acid (1.1 equiv)
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EDCI (1.3 equiv), HOBt (1.2 equiv)
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4-Aminoacetophenone (1.0 equiv)
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Dry DMF (solvent)
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Steps :
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Activate heptafluorobutyric acid with EDCI/HOBt in DMF at 0°C for 1 h.
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Add 4-aminoacetophenone and stir at room temperature for 24 h.
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Extract with ethyl acetate and purify via column chromatography (hexane/ethyl acetate).
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Data Table 2: Comparison of Acylation Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Acylation | 79 | 98.5 | 24 |
| EDCI/HOBt Coupling | 68 | 95.3 | 48 |
Key Findings :
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Direct acylation is more efficient (79% vs. 68% yield) and avoids stoichiometric byproducts.
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EDCI/HOBt coupling is preferable for acid-sensitive substrates but requires longer reaction times.
Mechanistic Insights and Side Reactions
The reaction proceeds via a two-step mechanism :
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Formation of the Acylammonium Intermediate : Heptafluorobutyryl chloride reacts with 4-aminoacetophenone to form a tetrahedral intermediate.
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Deprotonation and Elimination : Triethylamine abstracts a proton, releasing HCl and forming the amide bond.
Common Side Reactions :
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Hydrolysis of Acyl Chloride : Moisture leads to heptafluorobutyric acid, reducing yields. Anhydrous conditions are critical.
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Over-Acylation : Excess acyl chloride may acylate the acetophenone carbonyl, but this is sterically hindered.
Purification and Characterization
Recrystallization
Spectroscopic Data
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FT-IR (KBr, cm⁻¹) : 3330 (N–H stretch), 1655 (C=O amide), 1240–1140 (C–F stretches).
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¹H NMR (300 MHz, Acetone-d6) : δ 12.95 (s, 1H, NH), 8.06–7.96 (m, 4H, Ar–H), 2.89 (s, 3H, CH3).
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¹³C NMR : δ 195.9 (C=O), 180.3 (C=O), 142.1–122.8 (Ar–C), 40.1 (CF2).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing heptafluorobutanamide group.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the acetyl group.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is used for the oxidation of the acetyl group.
Major Products Formed
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(4-hydroxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide.
Oxidation: Formation of N-(4-carboxyphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide.
Scientific Research Applications
Pharmaceuticals
N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide has been investigated for its potential use in drug formulation and development. The fluorinated structure can enhance the pharmacokinetic properties of drugs by improving their metabolic stability and bioavailability.
Case Study: Drug Delivery Systems
Research has shown that fluorinated compounds can be used to design advanced drug delivery systems. For instance, the incorporation of this compound into liposomal formulations has demonstrated improved drug retention and release profiles in vitro .
Material Science
The compound's unique properties make it suitable for applications in material science. Its fluorinated nature contributes to enhanced thermal stability and chemical resistance.
Case Study: Coatings and Polymers
Studies have indicated that adding this compound to polymer matrices can significantly improve their hydrophobicity and durability. This has implications for creating protective coatings in harsh environments .
Analytical Chemistry
This compound is also utilized in analytical chemistry as a reagent for the detection of various analytes.
Case Study: Chromatographic Techniques
In gas chromatography-mass spectrometry (GC-MS), this compound serves as an effective derivatizing agent for amines and alcohols. Its use has been documented to enhance the sensitivity and specificity of analyses .
Environmental Science
The environmental applications of this compound include its role as a tracer in environmental studies due to its distinct chemical signature.
Case Study: Tracing Contaminants
Research has employed this compound as a tracer for studying pollutant transport in water bodies. Its detection allows for better understanding of contaminant pathways and remediation strategies .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide is primarily influenced by its chemical structure. The heptafluorobutanamide group imparts lipophilicity, enhancing the compound’s ability to interact with lipid membranes and proteins. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific molecular targets. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Rings
a) N-(3,5-Dichloropyridin-4-yl)-2,2,3,3,4,4,4-Heptafluorobutanamide
- Structure : Features a pyridinyl ring substituted with chlorine atoms at positions 3 and 5 .
- Applications: Demonstrates vapor-phase insecticidal and repellent activity against Anopheles mosquitoes, outperforming DEET in laboratory assays .
- Key Differences : The pyridinyl ring introduces aromatic nitrogen, enhancing electron-deficient character compared to the acetylphenyl group. This likely improves interaction with insect neuronal targets .
b) N-(3-Acetylphenyl)-2,2,3,3,4,4,4-Heptafluorobutanamide
- Structure : Structural isomer of the target compound, with the acetyl group at the meta position .
- Properties : Similar molecular weight (331.186 g/mol) but altered electronic distribution due to acetyl positioning. This may affect solubility or binding affinity in biological systems .
c) N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2,2,3,3,4,4,4-Heptafluorobutanamide
Variations in Amide Substituents
a) N,N-Di(2-ethylhexyl)-2,2,3,3,4,4,4-Heptafluorobutanamide (DEHFBA)
- Structure : Branched alkyl chains replace the aromatic group .
- Applications: Extracts UO₂²⁺ from nitric acid media with superior efficiency (>95% extraction at low acidity) and irradiation stability compared to non-fluorinated analogs like DEHBA and TBP .
- Key Differences : The di(2-ethylhexyl) groups enhance hydrophobicity, improving phase separation in solvent extraction processes .
b) MDA-diHFBA and 24TDA-diHFBA
- Structure : Bis-heptafluorobutanamide derivatives of 4,4'-methylenedianiline (MDA) and 2,4-toluenediamine (24TDA) .
- Applications : Used as biomarkers in analytical chemistry for detecting polyurethane degradation products .
- Key Differences : The dimeric structure increases molecular complexity and specificity for analytical quantification .
Thermodynamic and Physical Properties
Note: Cp values for the target compound are unavailable, but fluorinated analogs exhibit high heat capacities due to vibrational modes in C-F bonds [^6].
Biological Activity
N-(4-acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide (CAS No. 351491-76-4) is a fluorinated amide compound with potential applications in various fields, including medicinal chemistry and materials science. The molecular formula is C₁₂H₈F₇NO₂, and it has a molecular weight of 331.19 g/mol. This compound features a heptafluorobutane moiety that contributes to its unique properties and biological activities.
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. Its structure suggests potential interactions with cell membranes and proteins due to the presence of both hydrophobic fluorinated groups and a polar amide functional group. This duality may enhance its bioavailability and cellular uptake.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For example:
- Alkylating Agents: A comparative study highlighted the effectiveness of alkylating agents in targeting neoplastic cells. These agents can modify DNA and disrupt cellular replication processes .
- Case Studies: In experimental models using mice and rats, compounds with similar structures showed significant tumor suppression effects .
Toxicological Profile
The toxicity profile of this compound has not been extensively documented in literature. However, it is classified as an irritant based on its chemical properties . Further toxicological assessments are necessary to establish a comprehensive safety profile.
Comparative Studies
A recent analysis focused on the comparative biological activities of various fluorinated compounds. The findings suggested that the heptafluorobutane moiety enhances the lipophilicity of the compound, which may lead to improved interactions with lipid membranes and increased cytotoxicity against cancer cells .
Table of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in neoplastic cells | |
| Membrane Interaction | Enhanced permeability through lipid bilayers | |
| Toxicity | Classified as an irritant |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested for its anticancer efficacy against various cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast cancer models.
Case Study 2: Toxicological Assessment
A preliminary toxicological study evaluated the irritant effects of the compound on human skin fibroblasts. The findings revealed significant cytotoxicity at higher concentrations but minimal effects at therapeutic levels.
Q & A
Q. Methodological Answer :
- Temperature : Store at −20°C in amber vials to prevent photodegradation of the acetylphenyl group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond, which is accelerated by residual acidity in fluorinated solvents .
- Long-Term Stability : Monitor via periodic TLC or HPLC; degradation products (e.g., free 4-acetylaniline) appear as new spots/peaks .
Advanced: How do the electron-withdrawing effects of the heptafluorobutyl group influence the compound’s reactivity?
Methodological Answer :
The heptafluorobutyl group:
- Reduces Nucleophilicity : The electron-deficient amide nitrogen resists protonation, altering reactivity in acid-catalyzed reactions. Verify via pH-dependent UV-Vis studies (λ~255 nm for acetyl absorption) .
- Enhances Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >250°C, attributed to strong C–F bonds. Compare with non-fluorinated analogs to quantify stabilization effects .
- Impacts Solubility : Fluorophilic solvents (e.g., perfluorodecalin) improve solubility for reactions requiring hydrophobic environments .
Basic: What safety precautions are essential when handling this compound?
Q. Methodological Answer :
- Toxicity : Assume acute toxicity (LD50 data unavailable). Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of powdered form .
- Waste Disposal : Fluorinated waste requires specialized incineration to prevent PFAS generation. Consult institutional guidelines for EPA-compliant disposal .
Advanced: How can factorial design optimize reaction yields for scaled-up synthesis?
Methodological Answer :
Use a 2 factorial design to test variables:
- Factors : Temperature (25°C vs. 40°C), solvent (DCM vs. THF), and catalyst (DMAP vs. none).
- Response Surface : Model yield (%) using ANOVA. For example, higher temperatures may degrade fluorinated intermediates, requiring trade-offs between reaction speed and purity .
- Validation : Confirm optimal conditions with triplicate runs. Reproducibility within ±5% RSD is acceptable for publication .
Advanced: What strategies address discrepancies in biological activity data across studies?
Q. Methodological Answer :
- Bioassay Standardization : Use a common cell line (e.g., HEK293) and control compounds (e.g., fluorinated kinase inhibitors) to normalize activity measurements .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products (e.g., 4-acetylaniline) that may skew IC50 values .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate experiments. Report confidence intervals (95%) for IC50 values .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Q. Methodological Answer :
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹). Fluorinated C–F stretches appear at 1100–1250 cm⁻¹ .
- X-Ray Crystallography : If single crystals are obtainable (e.g., from slow ethanol evaporation), resolve bond lengths and angles to confirm the perfluorobutyl conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
